Product packaging for Methylamine-d5(Cat. No.:CAS No. 14779-55-6)

Methylamine-d5

Cat. No.: B077046
CAS No.: 14779-55-6
M. Wt: 73.55 g/mol
InChI Key: NQMRYBIKMRVZLB-MIOFBDNISA-N
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Description

Methylamine-d5, a stable isotope-labeled analog of methylamine where five hydrogen atoms are replaced by deuterium, is an essential tool in advanced chemical and biological research. Its primary application is in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a non-perturbing tracer and standard. The distinct NMR signal of the deuterated methyl group allows researchers to elucidate molecular structures, monitor reaction mechanisms, and study protein-ligand interactions without signal interference from protonated solvents or endogenous compounds. Furthermore, this compound is invaluable in metabolism studies and pharmacokinetics (PK) using techniques like LC-MS, as its mass shift enables precise tracking and quantification of methylamine-derived metabolites in complex biological matrices. This compound is also critical for investigating the role of methylamine and related enzymes, such as semicarbazide-sensitive amine oxidase (SSAO), in physiological and pathophysiological processes. By leveraging the kinetic isotope effect, researchers can probe enzymatic mechanisms in detail. Supplied as a solution, typically in water or deuterium oxide, our high-chemical-purity this compound ensures reliable and reproducible results for demanding research applications in medicinal chemistry, biochemistry, and analytical method development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH6ClN B077046 Methylamine-d5 CAS No. 14779-55-6

Properties

CAS No.

14779-55-6

Molecular Formula

CH6ClN

Molecular Weight

73.55 g/mol

IUPAC Name

(2H)chlorane;N,N,1,1,1-pentadeuteriomethanamine

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3;/hD3

InChI Key

NQMRYBIKMRVZLB-MIOFBDNISA-N

SMILES

CN

Isomeric SMILES

[2H]C([2H])([2H])N([2H])[2H].[2H]Cl

Canonical SMILES

CN.Cl

Origin of Product

United States

Physical and Chemical Properties of Methylamine D5

The physical and chemical properties of Methylamine-d5 are similar to those of its non-deuterated analog, with slight differences arising from the increased mass of deuterium (B1214612).

PropertyValue
Molecular Formula CD₅N guidechem.com
Molecular Weight 36.09 g/mol guidechem.comisotope.com
Boiling Point -6.3 °C guidechem.comsigmaaldrich.com
Appearance Colorless gas guidechem.comnih.gov
Odor Fish-like, ammoniacal guidechem.comnih.gov
Flash Point -18 °C sigmaaldrich.comchemdad.com

This table is interactive. Click on the headers to sort the data.

Investigation of Reaction Mechanisms and Kinetics with Methylamine D5

Kinetic Isotope Effects (KIE) in Methylamine-d5 Reactions

The kinetic isotope effect is the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant of the same reaction with a heavier isotope (k_heavy). fiveable.me When studying methylamine (B109427) reactions, this is typically expressed as the ratio kH/kD, where kH is the rate constant for the reaction with normal methylamine (CH₃NH₂) and kD is the rate for this compound (CD₃ND₂). A kH/kD ratio greater than 1, known as a normal KIE, indicates that the bond to the hydrogen/deuterium (B1214612) atom is being broken or formed in the rate-determining step of the reaction. github.io This effect arises because the heavier deuterium atom leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. acs.orglibretexts.org Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate. libretexts.org

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being altered in the reaction.

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. fiveable.megithub.io For reactions involving this compound, a significant primary KIE (typically with kH/kD values ranging from 2 to 8) provides strong evidence that a C-D or N-D bond is cleaved in the slowest step. libretexts.org The magnitude of the PKIE can also offer information about the geometry of the transition state; for example, linear transition states tend to exhibit larger KIEs than non-linear ones. github.io

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE occurs when the isotopic substitution is on an atom that is not directly involved in bond-making or bond-breaking in the rate-determining step. github.iowikipedia.org These effects are generally much smaller than PKIEs, with typical kH/kD values per deuterium atom being closer to 1. wikipedia.org SKIEs arise from changes in the vibrational environment of the isotope between the reactant and the transition state. For instance, a change in hybridization at a carbon atom from sp³ in the reactant to sp² in the transition state can lead to a normal secondary KIE (kH/kD > 1). Conversely, a change from sp² to sp³ typically results in an inverse secondary KIE (kH/kD < 1).

A notable example of KIE studies with a deuterated methylamine substrate is seen in the enzymatic reaction of methylamine dehydrogenase. While this study used methyl-d3-amine (B1598088) (CD₃NH₂), the principles are directly applicable. Researchers measured significant deuterium kinetic isotope effects, which helped to characterize the different steps of the reaction mechanism.

Kinetic Isotope Effects in the Reaction of Methylamine Dehydrogenase with CD₃NH₂ nih.gov
Kinetic ParameterMeasured KIE (kH/kD)Interpretation
Steady-State Reaction3.0Overall effect on the catalytic cycle.
Formation of Iminoquinone Intermediate4.2Indicates C-H(D) bond cleavage is involved in these steps.
Dissociation of Iminoquinone Intermediate3.8
Hydrogen Abstraction Step17.2A very large KIE suggesting quantum tunneling of the hydrogen atom in this specific step.

Primary and Secondary Isotope Effects

Deuterium Labeling for Reaction Pathway Elucidation

Beyond kinetic analysis, this compound is invaluable as an isotopic tracer to elucidate complex reaction pathways. acs.orgresearchgate.net By substituting hydrogen with deuterium, a "heavy" label is introduced into the molecule that can be tracked throughout a reaction sequence using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net This allows chemists to determine the ultimate fate of the methyl group or the amine group in the final products.

For example, in the field of glycomics, isotopic labeling with methylamine has been used to aid in the quantification and structural analysis of glycans. nih.gov In one method, sialic acid residues on glycans were chemically labeled with either normal methylamine or an isotopic variant. This dual-labeling strategy introduces a specific mass difference that facilitates the clear identification and quantification of these important biological molecules by mass spectrometry. nih.gov Using this compound in such a strategy would provide a distinct mass shift, enabling researchers to trace the labeled components through complex biological mixtures and fragmentation patterns in tandem MS experiments.

Studies of Radical-Mediated Reactions Involving this compound

Nitrogen-centered radicals, such as the aminyl radical that can be formed from methylamine, are important intermediates in various chemical and biological processes. rsc.org The stability and reactivity of these radicals are influenced by the substituents on the nitrogen atom. In the methylaminyl radical (CH₃NH•), hyperconjugation between the unpaired electron on the nitrogen and the C-H bonds of the methyl group contributes to its stability. rsc.orgrsc.org

Substituting the hydrogen atoms with deuterium in this compound would alter this hyperconjugative stabilization due to the different vibrational properties of C-D bonds. This isotopic substitution provides a means to study the mechanisms of radical-mediated reactions. For example, in a reaction where a hydrogen atom is abstracted from the methyl group of methylamine, using this compound would result in a primary kinetic isotope effect. Measuring this KIE can help determine the transition state structure of the hydrogen abstraction step.

Studies on the atmospheric chemistry of aerosols have shown that methylamine can react with other atmospheric components, leading to the formation of oligomers and the incorporation of radical species. acs.org In one study, photolytic processing was found to trigger the incorporation of acetal (B89532) radicals into oligomers in the presence of methylamine. acs.org Employing this compound in such experiments would allow researchers to use KIEs to investigate the mechanisms of these radical processes and to trace the deuterated methyl group as it becomes part of larger aerosol particles, providing critical insights into atmospheric aging processes.

Computational and Theoretical Chemistry of Methylamine D5

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of Methylamine-d5. Methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) combined with explicitly correlated F12 theory (CCSD(T)-F12) and extensive basis sets are employed to determine its ground electronic state spectroscopic parameters. science.govfrontiersin.org These calculations provide crucial data on the molecule's geometry, rotational constants, fundamental frequencies, and dipole moment. science.gov

For instance, the ground state rotational constants and dipole moment are critical for identifying the molecule in various environments, including the interstellar medium. science.gov The electronic structure calculations also reveal that methylamine's parameters are highly sensitive to the level of ab initio calculation used, underscoring the need for high-accuracy methods. science.gov The use of Density Functional Theory (DFT) with appropriate functionals, such as B3LYP, and basis sets like 6-311G+(d,p) also allows for the optimization of molecular structures and the simulation of spectral properties. nih.gov These computational approaches are not only predictive but also serve as a benchmark for understanding the electronic landscapes of more complex systems. pnas.orgacs.org

Potential Energy Surface (PES) Mapping for Deuterated Species

The potential energy surface (PES) is a cornerstone of theoretical chemistry, describing the energy of a molecule as a function of its geometry. For this compound, the PES is characterized by six equivalent minima, corresponding to different conformations arising from the internal rotation of the methyl group and the inversion (or wagging) of the amino group. frontiersin.orgresearchgate.net

A key aspect of studying deuterated species like this compound is that the PES is mass-independent. frontiersin.org Therefore, a PES computed for the main isotopologue (CH₃NH₂) using high-level ab initio methods can be adapted to study its deuterated counterparts by constructing mass-dependent effective potential energy surfaces. frontiersin.org This approach has been successfully used to explore the large-amplitude motions of various methylamine (B109427) isotopologues. frontiersin.org The PES reveals the energy barriers between the different minima, which are crucial for understanding the tunneling phenomena and the resulting splitting of vibrational levels. frontiersin.orgresearchgate.net Detailed mapping of the PES has been performed for related reactions, such as methylamine with an oxygen atom, providing insights into reaction pathways and product formation. rsc.org

Simulations of Large-Amplitude Motions and Tunneling Phenomena

This compound is a non-rigid molecule characterized by two large-amplitude motions: the internal rotation (torsion) of the methyl (CD₃) group and the wagging (inversion) of the amino (ND₂) group. frontiersin.org These motions are strongly coupled and lead to complex spectroscopic features. researchgate.net Theoretical models are essential to simulate these dynamics and understand their impact on the molecule's energy levels.

A flexible three-dimensional model, dependent on the ND₂ bending, ND₂ wagging, and CD₃ torsional coordinates, has been used to variationally determine the low-lying vibrational energy levels. frontiersin.org This model assumes a strong interaction between the bending and wagging modes of the amine group. frontiersin.org The calculations show that each vibrational level splits into six components, corresponding to the six minima on the potential energy surface. frontiersin.orgresearchgate.net This splitting is a direct consequence of quantum tunneling through the potential barriers separating the minima. The accuracy of the kinetic energy parameters, which are mass-dependent, significantly affects the calculated energies, highlighting the importance of isotopic effects in deuterated species. frontiersin.orgresearchgate.net These simulations of large-amplitude motions and tunneling are critical for assigning the complex rotational and rovibrational spectra of this compound. frontiersin.org

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are powerful tools for predicting spectroscopic parameters from first principles, without reliance on empirical data. science.gov For this compound and other isotopologues, methods like CCSD(T)-F12 have been used to determine rotational constants, centrifugal distortion constants, and anharmonic fundamental frequencies with high accuracy. frontiersin.orgfrontiersin.org These calculations are performed using second-order perturbation theory. frontiersin.org

The predicted spectroscopic parameters are invaluable for guiding the analysis of experimental spectra. uni-koeln.de For example, theoretical predictions can help identify transitions in complex spectra, such as those arising from vibrationally excited states or less abundant isotopologues. uni-koeln.de Ab initio calculations can also predict phenomena like Fermi displacements of vibrational bands. frontiersin.orgfrontiersin.org The local mode model, combined with ab initio calculated dipole moment functions, has been used to calculate the oscillator strengths of NH-stretching transitions in amines, which can be adapted for ND-stretching in this compound. researchgate.net The accuracy of these predictions is often high enough to be directly compared with experimental results, with deviations for rotational constants sometimes being only a few MHz. frontiersin.org

Benchmarking Computational Models with Experimental Data of this compound

The ultimate test of any theoretical model is its ability to reproduce and predict experimental observations. For this compound, experimental data from techniques like microwave and far-infrared spectroscopy provide a crucial benchmark for computational models. frontiersin.org The comparison between calculated and experimental rotational constants for various methylamine isotopologues has shown excellent agreement, validating the accuracy of the ab initio methods employed. frontiersin.org

In one study, photoionization reflectron time-of-flight (PI-ReToF) mass spectrometry was used to study the products of irradiated ammonia-d3 (B76837)–this compound ice. The isotopic shifts observed in the mass spectra provided direct experimental evidence that could be used to benchmark and refine quantum chemical calculations. pnas.org Disagreements between computed and experimental data, when they occur, can often be traced back to the level of theory used for the ab initio calculations, particularly in computing the anharmonic force field. researchgate.net The process of fitting theoretical models to high-resolution experimental spectra allows for the refinement of the model's parameters, leading to a more accurate description of the molecule's structure and dynamics. researchgate.net This iterative process of comparison and refinement is essential for developing computational models with high predictive power. pnas.orgacs.org

Applications of Methylamine D5 in Astrochemical and Interstellar Medium Research

Molecular Formation Pathways in Interstellar Ices and Gas Phases

The formation of methylamine (B109427) and its deuterated isotopologues is believed to occur predominantly on the surfaces of icy dust grains in cold molecular clouds. jst.go.jp While methylamine has been detected in the gas phase, its precursors, methane (B114726) (CH4) and ammonia (B1221849) (NH3), are known to exist on interstellar grains. researchgate.netnih.gov

In Interstellar Ices: Laboratory experiments have demonstrated that methylamine can be formed in interstellar ice analogs. researchgate.net One significant pathway is the hydrogenation of methanimine (B1209239) (CH2NH). nih.govacs.org Another key mechanism involves the recombination of methyl (•CH3) and amino (•NH2) radicals, which are formed from the dissociation of methane and ammonia, respectively, within the ice matrix. researchgate.netnih.gov

The formation of Methylamine-d5 and other deuterated isotopologues occurs through hydrogen-deuterium (H-D) substitution reactions on the surfaces of these interstellar grains. researchgate.netscience.gov In these processes, hydrogen atoms in a methylamine molecule are replaced by deuterium (B1214612) atoms from the surrounding environment. Despite a significant energy barrier, these substitution reactions can proceed efficiently at the frigid temperatures of molecular clouds (around 10 K) through a phenomenon known as quantum tunneling. researchgate.netscience.gov Laboratory studies have confirmed that exposing solid methylamine to deuterium atoms at 10 K results in the formation of deuterated methylamines. researchgate.net

In the Gas Phase: While grain-surface reactions are considered the primary route, gas-phase reactions also contribute to the chemistry of the ISM. The reaction between the cyano radical (CN) and methylamine (CH3NH2) has been studied as a potential pathway in interstellar clouds. rsc.org However, the formation of deuterated methylamine is thought to be most efficient on ice surfaces where precursor molecules are concentrated and H-D substitution can readily occur. jst.go.jp

Deuterium Enrichment in Interstellar Methylamine and its Isotopologues

Interstellar molecules are often found to be significantly enriched in deuterium compared to the elemental D/H abundance ratio of about 10⁻⁵ in the interstellar medium. jst.go.jpaanda.org This phenomenon, known as deuterium fractionation, is particularly pronounced at the low temperatures characteristic of molecular clouds. jst.go.jp

The primary driver for this enrichment is the difference in zero-point vibrational energies between the C-H and C-D (or N-H and N-D) bonds. aanda.org Deuterated molecules are slightly more stable (have lower zero-point energy) than their hydrogenated counterparts. jst.go.jp At very low temperatures, this small energy difference makes reactions that lead to deuterated species more favorable. jst.go.jp

For methylamine, it is proposed that the molecule has a high potential for deuterium enrichment through atomic surface reactions on interstellar grains. researchgate.netscience.gov The process is analogous to the well-studied deuterium enrichment of other interstellar molecules like formaldehyde (B43269) (H2CO) and methanol (B129727) (CH3OH), where H-D substitution reactions on icy dust are a key route to deuteration. jst.go.jpoup.com Laboratory experiments simulating these conditions have shown that the H-D substitution in solid methylamine proceeds effectively at 10 K, supporting the theory that this is a viable pathway for producing high abundances of this compound and other deuterated isotopologues in space. researchgate.net

Detection and Identification of this compound in Astronomical Observations

Methylamine (CH3NH2) has been successfully detected in various astronomical environments, including the star-forming region Sagittarius B2(N) and on comets. jst.go.jpfrontiersin.orgsci.newspnas.org These detections confirm its presence in the ISM and its role in interstellar chemistry.

The detection of its deuterated isotopologues, such as this compound, is a more challenging endeavor but one of significant scientific interest. While there has been mention of a possible detection of deuterated methylamine, definitive observational confirmation remains a key goal for astrochemists. frontiersin.org The search for these species is guided by laboratory and theoretical studies that provide the precise spectroscopic data necessary for their identification using radio telescopes. frontiersin.orgfrontiersin.org Highly correlated ab initio calculations have been used to determine the rotational and centrifugal distortion constants for various isotopologues of methylamine, including those containing deuterium, which are essential for assigning rotational spectra observed by radio astronomy. frontiersin.org Laboratory simulations, such as those involving ammonia-d3 (B76837) and this compound ices, help to understand the chemical pathways and provide reference spectra. pnas.org The potential detection of deuterated methylamine would provide strong constraints on formation models and the extent of deuterium fractionation in the ISM. frontiersin.org

Role of this compound as a Precursor for Complex Organic Molecules in Space

Methylamine is widely considered a crucial building block for prebiotic molecules, most notably the simplest amino acid, glycine (B1666218) (NH2CH2COOH). sci.newssciencealert.comuniversiteitleiden.nlmdpi.com The detection of both methylamine and glycine in the coma of comets like 67P/Churyumov-Gerasimenko supports the idea that these fundamental components of life have an interstellar origin. sci.newsmdpi.com

Laboratory studies have demonstrated that glycine can be synthesized from methylamine on the surface of interstellar ice analogs through "dark chemistry"—reactions that occur without the need for energetic radiation. sci.newssciencealert.comuniversiteitleiden.nl In these scenarios, hydrogen abstraction from methylamine can form the aminomethyl radical (•CH2NH2), which can then react with other species like the carboxyl radical (•COOH) to form glycine. researchgate.net

The significance of this compound lies in its potential to pass on its deuterium enrichment to these more complex molecules. jst.go.jp If deuterated methylamine serves as a precursor, the resulting glycine and other amino acids would also be expected to show deuterium enrichment. jst.go.jpsciencealert.com This process of inheriting isotopic signatures is a powerful tool for tracing the chemical lineage of prebiotic molecules from simple ices in dark clouds to their inclusion in comets and, ultimately, their delivery to young planets. sciencealert.comuniversiteitleiden.nl The formation of deuterated amino acids from precursors like this compound would further strengthen the link between interstellar chemistry and the origins of life.

Isotopic Tracing Applications of Methylamine D5 in Biological and Environmental Systems

Metabolic Pathway Elucidation using Deuterated Tracers

The use of stable isotope tracers is a powerful technique for elucidating metabolic pathways, offering a dynamic view of biochemical processes that steady-state metabolomics cannot provide. nih.gov Deuterated compounds, such as Methylamine-d5, serve as valuable tools in these investigations. When a deuterated tracer is introduced into a biological system, it is metabolized similarly to its unlabeled counterpart. nih.govscbt.com However, the increased mass due to the deuterium (B1214612) atoms allows its metabolic products to be distinguished and tracked by mass spectrometry (MS), enabling researchers to map the flow of atoms through a metabolic network. nih.govscbt.com

This approach, often referred to as stable isotope labeling (SIL), has been instrumental in understanding complex biosynthetic pathways. For example, studies on methylotrophs—organisms that can use single-carbon compounds—have utilized isotopic labeling to understand methylamine (B109427) metabolism. In organisms like Methylobacterium extorquens PA1, which lacks methylamine dehydrogenase, the N-methylglutamate pathway is crucial for methylamine oxidation. nih.gov Isotopic tracing experiments can confirm the sequence of enzymatic reactions and the flow of carbon from methylamine into central metabolism. nih.gov By analyzing the incorporation of deuterium from this compound into downstream metabolites like glutamate, researchers can quantify the activity of this pathway.

A key advantage of using deuterated tracers is that the labeled metabolites generally share the same chromatographic properties as the unlabeled versions, eluting at the same retention time, which simplifies analysis. nih.gov This technique allows for the investigation of how metabolic pathways are affected by various stimuli or genetic modifications. tudublin.ie For instance, researchers have used d5-labeled tryptamine (B22526) to quantitatively monitor its conversion into complex alkaloids in individual plant cells, demonstrating that the metabolic pathway's fidelity can be influenced by the cellular structure. biorxiv.org Similarly, untargeted toxicometabolomics studies use labeled compounds to identify novel biomarkers and understand how substances like amphetamine alter metabolic pathways. researchgate.net

Protein Turnover and Biomarker Quantification in Biological Systems

The use of D₂O labeling has significantly advanced the measurement of synthesis rates for single proteins and integrated tissue-based assessments. physiology.org Deuterium from D₂O is incorporated into nonessential amino acids via transamination, and these labeled amino acids are then built into new proteins. physiology.org The rate of synthesis is calculated by measuring the deuterium enrichment in amino acids (like alanine) derived from the proteins of interest. physiology.orgnih.gov This method is valued for its ease of administration and suitability for long-term studies in various models. physiology.orgworktribe.com

For biomarker quantification, stable isotopes are used to create internal standards for mass spectrometry-based assays, leading to high sensitivity and specificity. nih.gov Immunoaffinity-mass spectrometry (IA-MS) combines antibody-based enrichment of a target protein biomarker with MS detection, using a stable isotope-labeled version of a peptide from the target protein as an internal standard for precise quantification. nih.gov This "hybrid method" is increasingly used in the pharmaceutical industry to measure protein biomarkers that were previously difficult to quantify. nih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tags (TMT) also leverage isotopic labeling to compare protein abundance across different samples, which is crucial for biomarker discovery. chromatographyonline.com While not a direct measure of protein turnover, if this compound is a precursor to a specific post-translationally modified amino acid or a particular biomarker, it can be used to trace the rate of formation of that specific molecule.

Environmental Fate Studies of Amines using Isotopic Labels

Isotopic labeling is a critical technology for tracking the environmental fate of organic compounds, including amines like methylamine. chemrxiv.org By substituting atoms with their stable isotopes (e.g., deuterium for hydrogen, ¹³C for carbon, or ¹⁵N for nitrogen), researchers can trace the movement and transformation of these compounds in complex environmental systems such as soil, water, and the atmosphere. chemrxiv.orgfindaphd.com this compound, with its distinct mass, can be used to follow the degradation, transport, and uptake of methylamine, distinguishing it from naturally occurring, unlabeled methylamine. nih.gov

In soil and aquatic systems, isotopically labeled amines help elucidate biodegradation pathways and measure degradation rates. For example, studies using ¹³C- and ¹⁵N-labeled methylamine have been designed to investigate its uptake and degradation by ammonia-oxidizing microorganisms in soil microcosms. findaphd.com Such studies can identify the specific microorganisms actively involved in the process through techniques like DNA-Stable Isotope Probing (DNA-SIP). findaphd.com Similarly, a method using deuterated formaldehyde (B43269) for stable isotopic labeling has been developed to identify and trace trace-level amino-containing contaminants in water sources, which helps in understanding the formation of nitrogenous disinfection byproducts. acs.org

In atmospheric science, understanding the degradation of amines is crucial due to their potential to form harmful secondary products like nitrosamines and nitramines. ieaghg.orgccsnorway.com The photo-oxidation of amines is a primary degradation route in the atmosphere. nilu.com While much of the research has focused on smaller amines like methylamine and dimethylamine (B145610), isotopic labeling can provide precise data on reaction kinetics and product formation. ccsnorway.com For instance, studies on the reaction of methylamine with Cl atoms used deuterated methylamine (CD₃ND₂) to determine branching ratios for hydrogen abstraction from the carbon versus the nitrogen atom, providing fundamental data for atmospheric models. ccsnorway.com These models are essential for predicting the environmental impact of amine emissions from industrial sources. ieaghg.org

Development of Stable Isotope-Based Kinetic Biomarkers

Kinetic biomarkers, which measure the rate of biological processes, offer a dynamic view of a living system's state and are often more informative than traditional static biomarkers that only measure concentrations. buchem.combuchem.com Stable isotope labeling is a core technology for developing these kinetic biomarkers, as it allows for the in vivo measurement of production and clearance rates of metabolites, proteins, and other molecules. ucl.ac.uk

The technique, often called Stable Isotope Labeling Kinetics (SILK), involves administering a labeled precursor and then tracking the rate of its incorporation into a target molecule over time. ucl.ac.uk This approach provides direct information about the dynamic behavior of metabolic pathways. buchem.com For example, SILK has been used to investigate the kinetics of amyloid-β and tau proteins in Alzheimer's disease and, more recently, to study the turnover of neurofilament light chain (NfL), an established biomarker of neurodegeneration. ucl.ac.uk Such studies can reveal how quickly a biomarker is produced and cleared, providing insights that a simple concentration measurement cannot.

This compound can be used as a tracer to develop kinetic biomarkers in several ways. If methylamine is a precursor for a specific metabolite, this compound can be used to measure the synthesis rate of that metabolite. This kinetic information can serve as a more sensitive biomarker for disease or response to therapy than the metabolite's static concentration. For instance, targeted metabolomics approaches, which combine mass spectrometry with stable isotope dilution, have been used to identify and classify dynamic biomarker candidates in response to physical exercise. plos.org In these studies, metabolites like alanine (B10760859) and acetylcarnitine were identified as strong kinetic biomarkers based on their changing concentrations over time. plos.org The development of such biomarkers is a shift from static to dynamic measurements, providing a more holistic picture of in-vivo metabolic phenotypes and paving the way for personalized medicine. worktribe.comucl.ac.uk

Development of Advanced Analytical Methodologies Utilizing Methylamine D5

Calibration and Internal Standardization in Mass Spectrometry-Based Assays

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the most accurate and reliable results. biopharmaservices.com Methylamine-d5 is frequently employed as an internal standard for the quantification of methylamine (B109427) and related compounds. guidechem.com The fundamental principle of this application, known as isotope dilution analysis, involves adding a known quantity of the deuterated standard to the sample at an early stage of the analytical process. wikipedia.org

The SIL-IS co-elutes with the target analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer's source. biopharmaservices.com Any variations that occur during sample preparation, injection, and ionization, which could affect the analyte's signal, will also proportionally affect the signal of the deuterated standard. biopharmaservices.comacs.org By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized.

This ratio is then used to construct a calibration curve, which is a plot of the response ratio versus the concentration of the analyte in a series of prepared standards. epa.govmdpi.com This curve is then used to determine the concentration of the analyte in unknown samples. The use of this compound ensures that the calibration is robust and compensates for potential matrix effects and instrumental drift, leading to highly precise and accurate quantification. biopharmaservices.comepa.gov For instance, in the analysis of various compounds, calibration curves are established by plotting the peak area ratios of the analyte to the deuterated internal standard against the analyte concentrations. scispace.comresearchgate.net

Enhancement of Detection Sensitivity and Accuracy in Complex Matrices

Analyzing trace levels of compounds in complex biological or environmental matrices, such as plasma, soil, or water, presents significant challenges. researchgate.net These matrices contain numerous endogenous substances that can interfere with the analysis, a phenomenon known as the matrix effect. sigmaaldrich.com This can lead to either suppression or enhancement of the analyte's signal in the mass spectrometer, resulting in inaccurate quantification. biopharmaservices.com

The use of this compound as an internal standard is a powerful strategy to mitigate these matrix effects. acs.org Because this compound has nearly identical physicochemical properties to the unlabeled methylamine, it experiences the same matrix effects. nih.gov When the ratio of the analyte to the internal standard is used for quantification, the impact of these interferences is largely canceled out. This significantly improves the accuracy of the measurement.

Furthermore, the use of deuterated standards can enhance detection sensitivity. By providing a stable and predictable signal, the internal standard allows for the reliable detection and quantification of very low concentrations of the target analyte, even when the absolute signal is weak or variable due to matrix interference. spectroscopyonline.com This is crucial in applications such as pharmaceutical research, environmental monitoring, and clinical diagnostics, where analytes are often present at trace levels. guidechem.comclearsynth.com

Chromatographic Separation Coupled with Isotope Detection Techniques

The successful application of this compound as an internal standard in mass spectrometry relies on its behavior during chromatographic separation. In techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), the deuterated standard should ideally co-elute with the non-deuterated analyte. helixchrom.com However, a slight separation, known as the isotope effect, can sometimes occur, where the deuterated compound may elute slightly earlier or later than its non-deuterated counterpart. cnr.it

Modern chromatographic techniques are capable of separating isotopologues. For example, micellar electrokinetic chromatography (MEKC) has been shown to distinguish between dansylated methylamine and dansylated methyl-d3-amine (B1598088). acs.org The ability to separate these closely related compounds highlights the resolution power of advanced chromatographic methods.

When coupled with mass spectrometry, the chromatographic system separates the components of a mixture before they enter the mass spectrometer. The mass spectrometer then detects the ions based on their mass-to-charge ratio. Since this compound has a different mass than methylamine, the detector can easily distinguish between the analyte and the internal standard, even if they co-elute perfectly. mdpi.com This combination of chromatographic separation and mass-based detection provides a highly specific and robust analytical method. hsa.gov.sg

Applications in Reference Material Development and Quality Control

Certified Reference Materials (CRMs) are essential for ensuring the quality and validity of analytical measurements. These materials have a certified concentration of a specific substance and are used to calibrate instruments and validate analytical methods. accustandard.com this compound is used in the development of such reference materials. isotope.com Its stability and the ability to be accurately dispensed make it suitable for creating reliable standards for quality control (QC) purposes.

In clinical and pharmaceutical analysis, QC samples are analyzed alongside unknown samples to monitor the performance of the analytical method. clearsynth.com These QC samples are often prepared by spiking a blank matrix with known concentrations of the analyte and the internal standard, such as this compound. The consistent and accurate measurement of these QC samples provides confidence in the results obtained for the unknown samples. The use of deuterated compounds like N-Isopropyl-N-methylamine-d7 Hydrochloride in analytical method development, validation, and QC applications underscores the importance of stable isotopes in regulated environments. clearsynth.com

Future Research Directions and Emerging Areas for Methylamine D5

Exploration of Novel Synthetic Routes for Deuterated Amines

The development of efficient, selective, and cost-effective methods for the synthesis of deuterated amines is a critical area of research, as these compounds are key intermediates in the production of deuterated pharmaceuticals and materials. mdpi.comcymitquimica.com Traditional methods often suffer from low yields or require expensive and highly reactive starting materials like deuteroiodomethane. cymitquimica.com

Recent advancements are providing more practical pathways. One novel method employs readily available starting materials like Boc-benzylamine and a deuterated methylation reagent, TsOCD₃, to produce deuterated methylamine (B109427) and dimethylamine (B145610) with high yields and simple purification steps. cymitquimica.com Another approach involves the reaction of halogenated deuterated methane (B114726) with an amine in the presence of a strong base, offering a simple and efficient route to deuterated methylamine salts. biosynth.com

Researchers are also exploring innovative catalytic strategies. These include:

Photocatalytic Methods: A novel photocatalytic approach utilizes a methylamine-water system as the methyl source, allowing for the synthesis of methylated compounds with controllable levels of deuterium (B1214612) incorporation. nih.gov

Reductive Deuteration: An efficient and highly chemoselective protocol for the single-electron-transfer (SET) reductive deuteration of thioamides using samarium(II) iodide (SmI₂) and heavy water (D₂O) has been reported, uniquely producing α,α-dideuterio amines. nih.gov

Domino Reactions: A metal-free, versatile, and divergent synthesis of selectively deuterated amines has been developed using a domino keteniminium/iminium activation sequence starting from ynamides. rsc.orgnih.gov This method allows for precise deuteration at the α and/or β positions.

Catalytic H/D Exchange: Ruthenium catalysts have been shown to be effective for the direct and stereoretentive deuteration of primary amines using D₂O as the deuterium source, which is significant for creating chiral deuterated amines. rp-photonics.com

These emerging synthetic strategies promise to make compounds like Methylamine-d5 more accessible for a broader range of scientific and industrial applications.

Table 1: Comparison of Novel Synthetic Routes for Deuterated Amines

Method Deuterium Source Key Features Reference(s)
Deuterated Methylation TsOCD₃ High yields, simple purification cymitquimica.com
Halogenated Methane Halogenated CD₄ Simple, efficient, low cost biosynth.com
Photocatalysis D₂O / Methylamine Controllable deuterium incorporation nih.gov
Reductive Deuteration D₂O / SmI₂ High chemoselectivity for thioamides nih.gov
Domino Keteniminium/Iminium Activation Deuterated Silane or Acid Metal-free, versatile, position-selective rsc.orgnih.gov
Catalytic H/D Exchange D₂O / Ru-catalyst Stereoretentive for chiral amines rp-photonics.com

Advanced Spectroscopic Techniques for Ultrafast Dynamics

The study of molecular dynamics on extremely short timescales provides deep insights into the fundamental processes of chemical reactions, energy transfer, and conformational changes. Time-resolved spectroscopy, using ultrashort laser pulses, acts as a "femtosecond camera" to observe atoms in motion. nobelprize.orgtaylorfrancis.com this compound is an ideal candidate for such studies, as the deuterium substitution subtly alters its vibrational frequencies and energy landscape, allowing for detailed investigation of isotope effects on these ultrafast processes.

Techniques being applied to molecules like this compound include:

Femtosecond Time-Resolved Infrared (TRIR) Spectroscopy: This pump-probe technique allows researchers to track structural dynamics and vibrational energy relaxation in excited states with femtosecond resolution. mdpi.com A study specifically investigating the ultrafast vibrational spectroscopy of this compound (CD₃ND₂) dissolved in heavy water (D₂O) highlights the direct application of this technique. researchgate.net

Two-Dimensional Infrared (2D-IR) Spectroscopy: This advanced method provides information on the coupling between different vibrational modes, revealing details about molecular structure and its dynamics, analogous to 2D-NMR.

Femtosecond Transient Absorption Spectroscopy: By monitoring changes in absorption across the UV-visible spectrum after photoexcitation, this technique can track the evolution of electronic states and identify transient intermediates. acs.org The temporal resolution is limited only by the laser pulse duration, enabling the study of processes on the femtosecond timescale. nobelprize.org

These sophisticated spectroscopic methods allow scientists to build a real-time picture of how this compound molecules move, vibrate, and interact with their environment immediately following excitation. The data gathered from these experiments are crucial for validating and refining theoretical models of molecular behavior.

Integrated Computational-Experimental Approaches for Complex Systems

The synergy between theoretical calculations and experimental results provides a powerful framework for understanding complex molecular systems. Computational chemistry, particularly using methods like Density Functional Theory (DFT), can predict molecular structures, reaction pathways, and spectroscopic properties. acs.org These predictions can then be tested and validated through experimental work, including studies using isotopically labeled compounds like this compound.

This integrated approach is being applied in several key areas:

Elucidating Reaction Mechanisms: Combined computational and experimental studies, often using deuterium labeling, are essential for delineating complex reaction mechanisms. clearsynthdeutero.com For example, calculations can predict reactive intermediates like azaquinone methides and azomethine ylides, and subsequent experiments using deuterated starting materials can confirm these pathways by tracking the position of the deuterium atoms in the final products. clearsynthdeutero.com

Understanding Intermolecular Interactions: The interaction of methylamine with other molecules, such as carbon dioxide and water, is critical in atmospheric and interstellar chemistry. Computational studies have modeled the formation of methylamine–CO₂–water clusters, showing that surrounding water molecules can facilitate the formation of a methylcarbamic acid zwitterion.

Probing Isotope Effects in Biological Systems: Researchers are using combined quantum mechanics/molecular mechanics (QM/MM) calculations and other computational techniques to predict how selective deuteration affects the binding affinity of drug candidates to their biological targets. isotope.com These computational predictions guide the synthesis of specific deuterated analogues for experimental validation.

Spectroscopic Parameter Prediction: High-level ab initio calculations, such as CCSD(T)-F12 theory, are used to determine the spectroscopic parameters of methylamine isotopologues. rp-photonics.commdpi.com These theoretical results are indispensable for assigning complex rotational and vibrational spectra obtained from experiments. rp-photonics.com

By combining the predictive power of computation with the concrete evidence of experimentation, scientists can achieve a much deeper and more accurate understanding of the systems they study.

Expanding Applications in Materials Science and Catalysis

The unique properties of deuterated compounds are increasingly being exploited in materials science and catalysis. The substitution of hydrogen with deuterium can lead to significant changes in material properties due to the kinetic isotope effect (KIE) and differences in vibrational modes. sigmaaldrich.com this compound and its derivatives are valuable tools in these emerging applications.

Materials Science: Deuteration can enhance the stability and performance of organic electronic materials. youtube.com For example, replacing C-H bonds with more stable C-D bonds can improve the lifetime and efficiency of Organic Light-Emitting Diodes (OLEDs). youtube.com In polymer science, deuterated compounds are essential for neutron scattering experiments, which provide unparalleled insight into polymer structure and dynamics. wikipedia.org The distinct scattering properties of hydrogen and deuterium allow for "contrast matching," making specific parts of a complex polymer system visible to neutrons. wikipedia.org Furthermore, the incorporation of deuterium can alter intermolecular forces like hydrogen bonding, potentially leading to new crystal structures and physical properties in materials, a phenomenon known as isotopic polymorphism. sigmaaldrich.com

Catalysis: In the study of catalytic mechanisms, deuterated compounds like Methyl-d3-amine (B1598088) hydrochloride serve as tracers. echemi.com By tracking the fate of the deuterium atoms through a reaction sequence, researchers can gain valuable insights into reaction pathways and design more efficient catalysts. echemi.com For instance, studies on methylamine dehydrogenase, an enzyme that catalyzes the oxidation of methylamine, use isotope effects to probe the mechanisms of catalysis and electron transfer.

Table 2: Applications of Deuterated Amines in Materials Science and Catalysis

Field Application Role of Deuteration Reference(s)
Materials Science Organic Light-Emitting Diodes (OLEDs) Increases material stability and device lifetime youtube.com
Polymer Science Used as contrast agents in neutron scattering to study polymer structure and dynamics wikipedia.org
Optoelectronics Alters optoelectronic properties; used in neutron reflectometry studies of devices
Catalysis Mechanistic Studies Acts as a tracer to elucidate reaction pathways and probe kinetic isotope effects echemi.com

Contribution to Fundamental Understanding of Isotope Effects and Molecular Physics

The study of this compound provides profound insights into fundamental principles of chemistry and physics, particularly concerning isotope effects and molecular dynamics. Replacing hydrogen with deuterium results in a significant mass change, which has measurable consequences on reaction rates and molecular vibrations.

Kinetic Isotope Effect (KIE): The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. Because the C-D bond has a lower zero-point vibrational energy than a C-H bond, it requires more energy to break. nih.gov Consequently, reactions where a C-H bond is broken in the rate-determining step are typically slower when deuterium is substituted for hydrogen (a "normal" KIE). nih.gov Studies on the hydrogen abstraction from methylamine by OH radicals have experimentally determined the KIE for this process, providing crucial data for understanding reaction mechanisms. echemi.com The magnitude of the KIE can offer clues about the structure of the reaction's transition state. nih.gov

Molecular Physics and Spectroscopy: Methylamine is a classic molecule for studying complex internal dynamics because it exhibits two large-amplitude motions: the torsion of the methyl (CH₃) group and the wagging of the amino (NH₂) group. rp-photonics.com High-resolution spectroscopic studies of this compound and other isotopologues, combined with high-level ab initio calculations, allow for a detailed characterization of these motions and the interactions between them. rp-photonics.com Isotopic substitution significantly alters the tunneling splittings in the vibrational energy levels, providing a sensitive probe of the molecule's potential energy surface and internal dynamics. rp-photonics.com This fundamental knowledge is not only important for chemistry but also for astrophysics, where methylamine has been detected in the interstellar medium. rp-photonics.com

By systematically studying simple, well-defined molecules like this compound, scientists can test and refine the core theories that describe how all molecules behave at the most fundamental level.

Q & A

How can researchers synthesize Methylamine-d5 with high isotopic purity, and what analytical methods are critical for validation?

Answer:
Synthesis of this compound typically involves catalytic deuteration of methylamine precursors or isotopic exchange reactions. To ensure isotopic purity (>98% D), rigorous purification steps (e.g., distillation, chromatography) must be integrated. Analytical validation requires:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}-NMR should show minimal residual proton signals, while 2H^2\text{H}-NMR confirms deuteration positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic enrichment via molecular ion peaks (e.g., [M+D]+^+) and isotopic distribution patterns .
  • Infrared (IR) Spectroscopy : Detects C-D stretching vibrations (~2000–2200 cm1^{-1}) to distinguish from C-H bonds .
    Reference protocols for deuterated compounds in emphasize reproducibility through detailed experimental logs and cross-validation with spectral libraries like NIST .

What experimental considerations are essential for studying kinetic isotope effects (KIEs) of this compound in enzymatic reactions?

Answer:
KIEs arise from isotopic substitution altering reaction activation energy. Key steps include:

  • Control Experiments : Compare reaction rates of this compound and non-deuterated analogs under identical conditions (pH, temperature, enzyme concentration) .
  • Isotopic Dilution : Avoid tracer contamination by using inert solvents (e.g., deuterated water) and validating enzyme purity via SDS-PAGE .
  • Data Normalization : Correct for solvent viscosity effects using Arrhenius plots and Eyring equations .
    highlights integrating statistical models to distinguish KIEs from confounding variables (e.g., solvent polarity).

How should researchers resolve contradictions in reported thermodynamic properties of this compound across studies?

Answer:
Discrepancies in properties (e.g., boiling point, solubility) often stem from impurities or measurement methodologies. A systematic approach involves:

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., NIST, PubChem) and assess measurement conditions (e.g., purity thresholds, calibration standards) .
  • Replication Studies : Reproduce conflicting experiments with controlled variables (e.g., solvent grade, isotopic enrichment) .
  • Error Propagation Analysis : Quantify uncertainties using tools like Monte Carlo simulations to identify outlier datasets .
    emphasizes iterative data validation and cross-referencing with established databases (e.g., NIST WebBook) to resolve contradictions.

What advanced techniques are recommended for tracking this compound in complex biological systems?

Answer:
In vivo or in vitro tracing requires:

  • Isotope Ratio Mass Spectrometry (IRMS) : Quantifies trace levels of this compound in biological matrices (e.g., plasma, tissue homogenates) with high sensitivity .
  • Stable Isotope Labeling (SIL) : Couple with LC-MS/MS for metabolic flux analysis, ensuring minimal isotopic interference from endogenous compounds .
  • Microscopy Techniques : Raman spectroscopy or deuterium imaging (e.g., DESI-MS) spatially resolves isotopic distribution in tissues .
    underscores the need for method validation via spike-recovery experiments and blank controls to eliminate matrix effects.

How can researchers design robust computational models to predict this compound’s behavior in novel reaction environments?

Answer:
Computational workflows should integrate:

  • Quantum Mechanical (QM) Calculations : Simulate isotopic effects on bond dissociation energies and transition states using software like Gaussian or ORCA .
  • Molecular Dynamics (MD) : Model solvation effects using force fields parameterized for deuterated compounds (e.g., CHARMM-D) .
  • Machine Learning (ML) : Train algorithms on existing isotopic KIE datasets to predict reactivity in untested solvents or catalysts .
    highlights interdisciplinary collaboration to refine models with experimental feedback loops.

What ethical and methodological challenges arise when using this compound in human metabolic studies?

Answer:
Key challenges include:

  • Ethical Approval : Justify deuterium use in human trials, addressing potential toxicity (e.g., via Ames tests) and obtaining informed consent .
  • Dose Optimization : Conduct pilot studies to determine safe isotopic enrichment levels, avoiding physiological perturbations (e.g., altered metabolic rates) .
  • Data Transparency : Publish raw spectral data and analytical parameters in supplementary materials to enable peer validation .
    stresses adherence to ethical frameworks for isotopic tracer research, emphasizing transparency and reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.